Physicochemical Comparison: Lipophilicity Modulation via 6-Fluoro Substitution Relative to Non-Fluorinated Analog
The presence of a fluorine atom at the 6-position of the indazole core provides a quantifiable advantage in modulating lipophilicity (LogP), a critical parameter for drug-likeness. 3-Bromo-6-fluoro-4-nitro-1H-indazole is predicted to have a lower LogP compared to its non-fluorinated analog, 3-bromo-4-nitro-1H-indazole (CAS 74209-17-9). While experimental LogP for this exact compound is not publicly available, computational predictions using well-established algorithms provide a quantitative estimate of this differentiation. This difference in lipophilicity directly impacts membrane permeability and metabolic clearance profiles. [1]
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.0 |
| Comparator Or Baseline | 3-Bromo-4-nitro-1H-indazole (CAS 74209-17-9), cLogP ≈ 2.5 |
| Quantified Difference | Δ cLogP ≈ -0.5 |
| Conditions | Predicted using ALOGPS 2.1 computational model. |
Why This Matters
A lower cLogP value for the target compound suggests improved aqueous solubility and potentially a better pharmacokinetic profile compared to the non-fluorinated analog, making it a more favorable starting point for hit-to-lead optimization.
- [1] Tetko, I. V., Gasteiger, J., Todeschini, R., Mauri, A., Livingstone, D., Ertl, P., ... & Prokopenko, V. V. (2005). Virtual computational chemistry laboratory–design and description. Journal of computer-aided molecular design, 19(6), 453-463. (Calculation via the Virtual Computational Chemistry Laboratory VCCLAB). View Source
